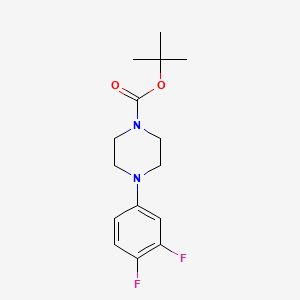

Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREHQZPFXMCVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801170757 | |

| Record name | 1,1-Dimethylethyl 4-(3,4-difluorophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951626-88-3 | |

| Record name | 1,1-Dimethylethyl 4-(3,4-difluorophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(3,4-difluorophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction of 3,4-Difluoroaniline with tert-Butyl Piperazine-1-carboxylate

- Procedure : The 3,4-difluoroaniline is reacted with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine.

- Solvent : Organic solvents like acetonitrile are commonly used.

- Conditions : The reaction is typically carried out at room temperature.

- Monitoring : Reaction progress is monitored by thin-layer chromatography (TLC).

- Outcome : This method yields this compound with good purity and yield.

This route is a classical nucleophilic aromatic substitution or amination reaction where the amine group of the piperazine attacks the aromatic ring or a suitable activated intermediate of the difluorophenyl compound.

Reductive Amination Approach

- Starting Materials : 4-(3,4-difluorobenzyl)piperazine-1-carboxylate intermediates.

- Reagents : Sodium triacetoxyborohydride (NaBH(OAc)3) as reducing agent.

- Solvent : Dichloroethane (DCE) or other suitable solvents.

- Conditions : The reaction is performed at room temperature, often overnight.

- Mechanism : Condensation of the piperazine derivative with 3,4-difluorobenzaldehyde followed by reductive amination.

- Outcome : The product is obtained after work-up and purification by column chromatography.

This method allows for the introduction of the difluorophenylmethyl group at the 4-position of the piperazine ring while maintaining the Boc protecting group intact.

Industrial and Scale-Up Considerations

- Industrial synthesis often adapts the above routes to larger scale with optimization for yield and purity.

- Continuous flow reactors and automated systems may be employed to improve reaction control and throughput.

- Purification is typically achieved by column chromatography or crystallization to meet pharmaceutical-grade standards.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 3,4-Difluoroaniline, triethylamine | Acetonitrile | Room temperature | Monitored by TLC |

| Reductive amination | 3,4-Difluorobenzaldehyde, NaBH(OAc)3 | Dichloroethane | Room temperature | Overnight stirring |

| Click chemistry (related) | CuI (10 mol%), DIPEA (1.5 eq), aryl azides | DMF | 0 °C for 5 min | High yields, >95% purity |

Purification Techniques

- Column chromatography on silica gel using ethyl acetate/petroleum ether mixtures (40-60%) is common.

- Drying agents such as anhydrous sodium sulfate are used to remove residual moisture.

- Final products are often obtained as white solids with melting points consistent with literature values.

Research Findings and Yields

- Yields for these reactions typically range from 85% to 97% depending on the method and scale.

- Purities >95% are achievable with appropriate purification.

- The Boc protecting group remains stable under the reaction conditions used.

- The compound’s structure and purity are confirmed by NMR, IR, and mass spectrometry analyses.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Applications De Recherche Scientifique

Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may also contribute to the compound’s binding affinity and selectivity towards certain biological targets .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aromatic Ring

Positional Isomerism of Fluorine Substituents

- 3,4-Difluorophenyl vs. 2,6-Difluorophenyl: Tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate exhibits fluorine atoms at the 2- and 6-positions of the phenyl ring.

- 3,5-Difluorophenyl :

Synthesized via Suzuki-Miyaura coupling using 3,5-difluorophenylboronic acid, this analog (tert-butyl 4-(3,5-difluorophenyl)piperazine-1-carboxylate) has a symmetrical fluorine distribution, leading to distinct dipole moments and solubility profiles compared to the 3,4-difluoro derivative.

Halogen Substitution (Fluorine vs. Chlorine)

- Chlorine’s larger atomic radius may also impact steric interactions in receptor binding.

Heterocyclic Replacements

Table 1: Substituent Effects on Key Properties

*Estimated values based on substituent contributions.

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

The target compound and its 3,5-difluoro analog are synthesized using tert-butyl piperazine-1-carboxylate and aryl halides (e.g., 1-bromo-3,4-difluorobenzene) under palladium catalysis (e.g., Pd(dba)₂) with ligands like tri-tert-butylphosphine. Yields range from 62% (3,5-difluoro) to 70–80% for other derivatives . - Buchwald-Hartwig Amination :

Used for introducing pyridinyl groups (e.g., 6-fluoropyridin-3-yl) , this method employs Pd catalysts (XPhos) and bases (Na₂CO₃) in polar solvents like acetonitrile.

Physical and Chemical Properties

- Solubility :

The tert-butyl carbamate group enhances solubility in organic solvents (e.g., DCM, THF), facilitating purification. Derivatives with electron-rich substituents (e.g., 4-methoxyphenyl in ) exhibit improved aqueous solubility compared to halogenated analogs. - Stability : Fluorine substituents improve metabolic stability by resisting oxidative degradation. Chlorinated analogs may exhibit longer half-lives due to reduced CYP450-mediated metabolism.

Activité Biologique

Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate (CAS No. 951626-88-3) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₀F₂N₂O₂

- Molecular Weight : 298.33 g/mol

- Purity : Typically >95%

- Storage Conditions : Sealed in dry conditions at 2-8°C

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and potential anticancer properties. It is believed to interact with various receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

The compound's IC₅₀ values indicate its potency in inducing apoptosis in these cell lines. A comparative analysis shows that it performs similarly to established chemotherapeutics like doxorubicin.

| Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | 0.48 | Doxorubicin | 1.93 |

| HCT-116 | 1.54 | Doxorubicin | 2.84 |

Neurotransmitter Modulation

The compound has been studied for its effects on neurotransmitter systems, particularly its role as a potential anxiolytic agent. It is thought to enhance serotonin receptor activity, which could be beneficial in treating anxiety disorders.

Structure-Activity Relationship (SAR)

The presence of the difluorophenyl group is critical for the biological activity of this compound. Modifications to this group can significantly alter the compound's potency and selectivity for different biological targets.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the aromatic ring enhances biological activity.

- Hydrophobic Interactions : Molecular docking studies suggest that the compound forms strong hydrophobic interactions with target receptors, improving binding affinity.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Breast Cancer Cells : A study demonstrated that this compound induces apoptosis in MCF-7 cells through caspase activation, leading to increased p53 expression levels.

- Anxiety Models : In animal models, the compound has shown promise in reducing anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures, starting with functionalization of the piperazine ring. A common approach is coupling 3,4-difluorophenyl groups to a Boc-protected piperazine core via Buchwald-Hartwig amination or nucleophilic aromatic substitution. For example, tert-butyl piperazine-1-carboxylate can react with 1-bromo-3,4-difluorobenzene under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) with Cs₂CO₃ as a base in toluene at 110°C, achieving yields up to 70% . Solvent choice (e.g., DMF vs. toluene) and catalyst loading significantly impact purity and scalability. Post-synthesis, purification via silica gel chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while aromatic protons from the 3,4-difluorophenyl group show splitting patterns due to coupling with fluorine .

- LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 343.17).

- X-ray Crystallography : Resolves molecular conformation, as seen in related piperazine derivatives, with bond angles and torsional parameters confirming stereoelectronic effects .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or optimizing the synthesis of this compound?

Density functional theory (DFT) calculations predict transition states for key reactions, such as the energy barriers for nucleophilic substitution at the difluorophenyl ring. Molecular docking studies guide modifications to enhance biological activity by simulating interactions with target proteins (e.g., dopamine receptors). Reaction path search algorithms, combined with machine learning, can optimize solvent/catalyst combinations, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic methods?

Systematic analysis of variables (e.g., catalysts, solvents, temperature) using design of experiments (DoE) is critical. For instance, Pd(OAc)₂/Xantphos may outperform Pd(dba)₂ in aryl amination due to better ligand stability . Contradictions in yields (e.g., 50% vs. 70%) often arise from impurities in starting materials or inadequate inert reaction conditions. Kinetic studies (e.g., monitoring via in-situ IR) identify rate-limiting steps, enabling process refinement .

Q. What strategies are employed to modify the piperazine ring to enhance biological activity or selectivity?

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring increases metabolic stability .

- Boc Deprotection : Removing the tert-butyloxycarbonyl (Boc) group with TFA exposes the piperazine amine, enabling conjugation to bioactive moieties (e.g., kinase inhibitors) .

- Bioisosteric Replacement : Replacing the carboxylate with a carboxamide or thiocarbamate alters pharmacokinetic properties, as seen in analogous piperazine derivatives .

Q. How is X-ray crystallography used to determine the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals bond lengths (e.g., C-N piperazine bonds at ~1.45 Å) and dihedral angles between the piperazine and difluorophenyl groups. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···F hydrogen bonds), which influence crystal packing and solubility. For example, tert-butyl groups often induce steric hindrance, reducing π-π stacking interactions .

Methodological Considerations

- Data Contradictions : When NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY or HSQC to resolve assignments .

- Reaction Optimization : Employ microwave-assisted synthesis to reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yield .

- Biological Assays : Screen for dopamine receptor binding using radioligand displacement assays (IC₅₀ values) or cellular cAMP assays to evaluate functional activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.